4-Amino-N-(4-methylphenyl)benzenesulfonamide

Descripción general

Descripción

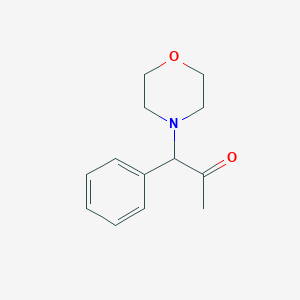

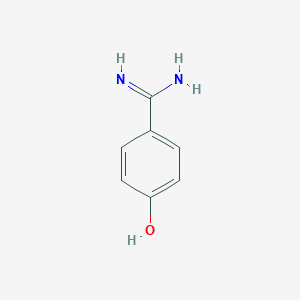

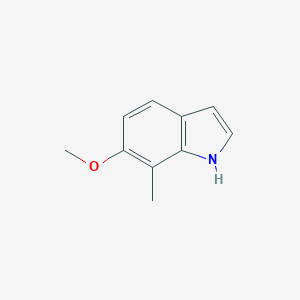

4-Amino-N-(4-methylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C13H14N2O2S and a molecular weight of 262.33 . It is also known by its IUPAC name 4-amino-N-(4-methylphenyl)benzenesulfonamide .

Molecular Structure Analysis

The InChI code for 4-Amino-N-(4-methylphenyl)benzenesulfonamide is 1S/C13H14N2O2S/c1-10-2-6-12(7-3-10)15-18(16,17)13-8-4-11(14)5-9-13/h2-9,15H,14H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 453.7±55.0 °C at 760 mmHg, and a flash point of 228.2±31.5 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación

. This compound is often used in the preparation of samples for mass spectrometry analysis, aiding in the identification and quantification of proteins.

Medicinal Chemistry

In medicinal chemistry, this compound is a valuable raw material and intermediate in the synthesis of various drug candidates . It plays a significant role in the development of new therapeutic agents, particularly in the design of molecules with potential pharmacological activities.

Drug Synthesis Kinetics

The continuous synthesis and kinetics study of derivatives of 4-Amino-N-(4-methylphenyl)benzenesulfonamide are critical in optimizing drug production processes . By understanding the reaction kinetics, pharmaceutical companies can improve the efficiency and selectivity of drug synthesis, leading to higher yields and purer products.

Liquid Crystallinity Research

Compounds derived from 4-Amino-N-(4-methylphenyl)benzenesulfonamide have been studied for their potential to exhibit liquid crystallinity properties . These properties are of interest for applications in display technologies and materials science, where the control of molecular alignment is crucial.

Thermochromism and Photochromism Studies

Researchers have investigated the thermochromic and photochromic behaviors of Schiff base compounds related to 4-Amino-N-(4-methylphenyl)benzenesulfonamide . These properties are significant for developing smart materials that change color in response to temperature or light, with applications ranging from sensors to adaptive camouflage.

Synthesis of Schiff Bases

4-Amino-N-(4-methylphenyl)benzenesulfonamide: is used in the synthesis of Schiff bases, which are compounds with a characteristic imine group . These bases have a wide range of applications, including as ligands in coordination chemistry and as catalysts in organic synthesis.

Development of Analytical Methods

This compound is also instrumental in the development of new analytical methods for chemical analysis . Its well-defined structure and properties make it an excellent standard for calibrating instruments and validating analytical techniques.

Material Science

In material science, derivatives of 4-Amino-N-(4-methylphenyl)benzenesulfonamide are explored for their potential use in creating new materials with unique mechanical, optical, or electronic properties . This research can lead to innovations in fields such as nanotechnology and electronics.

Mecanismo De Acción

Propiedades

IUPAC Name |

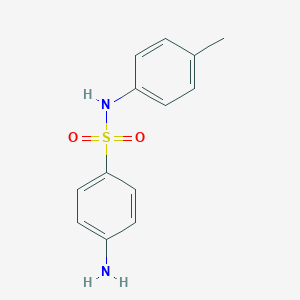

4-amino-N-(4-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-10-2-6-12(7-3-10)15-18(16,17)13-8-4-11(14)5-9-13/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIZWXNTAVXJNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341293 | |

| Record name | 4-Amino-N-(4-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16803-95-5 | |

| Record name | 4-Amino-N-(4-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(11S,12R,13R,15R)-6-Amino-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol](/img/structure/B98461.png)

![4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one](/img/structure/B98471.png)